tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate
Description
tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate is a bicyclic carbamate derivative featuring a bridged [3.2.1]octane scaffold with an amine group at the 3-position and a tert-butyl carbamate (Boc) protecting group at the 8-position. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of ligands targeting central nervous system (CNS) receptors and enzymes. The Boc group serves to protect the amine during synthetic processes, enabling selective deprotection for further functionalization .
Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl N-(3-amino-8-bicyclo[3.2.1]octanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-4-5-9(11)7-10(14)6-8/h8-11H,4-7,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJHEFXRJXJZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1CC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate typically involves the reaction of a bicyclo[3.2.1]octane derivative with tert-butyl carbamate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a base or an acid, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce secondary amines .
Scientific Research Applications
tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate
- Structure: Features a [2.2.2]octane (norbornane-like) system with a Boc-protected amine at the 1-position.
- Molecular Formula : C₁₃H₂₄N₂O₂
- CAS : 1630906-54-5
- Applications: Used in materials science for rigid polymer backbones .
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Structure : [1.1.1]pentane (a highly strained "bridgehead" system) with a Boc-amine.
- Molecular Formula : C₁₀H₁₈N₂O₂
- CAS : 1638767-25-5
- Key Differences :
Functional Group Variations
tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate
- Structure: Replaces the 3-amino group with a ketone.
- Molecular Formula: C₁₃H₂₁NO₃
- CAS : 1630906-73-8
- Key Differences: The oxo group allows for reductive amination to regenerate the amine. Reduced basicity compared to the amino derivative, affecting solubility .
tert-Butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate
- Structure : Contains a methylidene group at the 3-position.
- Molecular Formula: C₁₄H₂₃NO₂
- CAS : 2168116-64-9
- Key Differences: The exocyclic double bond introduces conjugation, altering electronic properties. Potential for Diels-Alder reactions due to diene character .
Azabicyclo Derivatives with Pharmacological Relevance
tert-Butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
- Structure : Features an ethylamine side chain on the 8-azabicyclo scaffold.
- Molecular Formula : C₁₄H₂₆N₂O₂
- CAS : 1341038-78-5
- Key Differences: The aminoethyl group enhances water solubility and provides a secondary amine for further coupling. Applications: Intermediate in CNS drug candidates targeting opioid receptors .
7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine
- Structure: A complex derivative with a phenoxy-pyrrolotriazole substituent.
- Key Differences :
- Designed as a gamma-secretase modulator for Alzheimer’s disease.
- Demonstrates the scaffold’s versatility in accommodating bulky substituents for target engagement .
Biological Activity
tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate, with the CAS number 1638760-95-8, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis, and relevant studies that illustrate its pharmacological potential.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- Boiling Point : Approximately 355.9 °C (predicted)
- Density : 1.07 g/cm³ (predicted)
- pKa : 12.44 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing neuropharmacological responses.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
Antitumor Activity
Several studies have highlighted the potential antitumor effects of bicyclic compounds:
- A study on related bicyclic carbamates demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects .
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this carbamate may influence:
- Cognitive Function : Potential modulation of neurotransmitter systems could lead to improvements in cognitive performance or memory enhancement.
Case Studies and Research Findings
- In Vitro Studies :
- Animal Models :
Table of Related Compounds and Their Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
